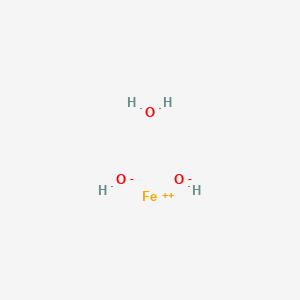
Iron(2+);dihydroxide;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron(2+);dihydroxide;hydrate, commonly known as iron(II) hydroxide, is an inorganic compound with the chemical formula Fe(OH)₂. It is also referred to as ferrous hydroxide. This compound is typically a white solid, but it can appear greenish due to oxidation when exposed to air. Iron(II) hydroxide is known for its role in various chemical and industrial processes due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Iron(II) hydroxide can be synthesized in the laboratory by reacting iron(II) salts, such as iron(II) sulfate or iron(II) chloride, with a strong base like sodium hydroxide. The reaction is as follows: [ \text{FeSO}_4 + 2 \text{NaOH} \rightarrow \text{Fe(OH)}_2 + \text{Na}_2\text{SO}_4 ] [ \text{FeCl}_2 + 2 \text{NaOH} \rightarrow \text{Fe(OH)}_2 + 2 \text{NaCl} ] The resulting precipitate is iron(II) hydroxide .
Industrial Production Methods: Industrial production of iron(II) hydroxide often involves similar reactions but on a larger scale. The process may include additional steps to ensure the purity and stability of the compound, such as controlling the reaction environment to prevent oxidation .
Chemical Reactions Analysis
Types of Reactions: Iron(II) hydroxide undergoes several types of chemical reactions, including oxidation, reduction, and substitution.
Oxidation: When exposed to air, iron(II) hydroxide readily oxidizes to form iron(III) hydroxide: [ 4 \text{Fe(OH)}_2 + \text{O}_2 \rightarrow 2 \text{Fe}_2\text{O}_3 \cdot \text{H}_2\text{O} + 2 \text{H}_2\text{O} ]
Reduction: Under anaerobic conditions, iron(II) hydroxide can be oxidized by the protons of water to form magnetite (iron(II,III) oxide) and molecular hydrogen: [ 3 \text{Fe(OH)}_2 \rightarrow \text{Fe}_3\text{O}_4 + \text{H}_2 + 2 \text{H}_2\text{O} ]
Substitution: Iron(II) ions can be substituted by iron(III) ions produced by its progressive oxidation .
Common Reagents and Conditions: Common reagents used in reactions with iron(II) hydroxide include strong bases like sodium hydroxide and oxidizing agents like oxygen. The conditions often involve controlling the pH and oxygen levels to achieve the desired reaction .
Major Products: The major products formed from these reactions include iron(III) hydroxide, magnetite, and various iron oxides .
Scientific Research Applications
Iron(II) hydroxide has a wide range of applications in scientific research and industry:
Chemistry:
- Used as a precursor in the synthesis of other iron compounds.
- Acts as a reducing agent in various chemical reactions .
Biology:
- Plays a role in the biogeochemical cycling of iron in natural environments.
- Used in studies related to microbial iron reduction .
Medicine:
- Investigated for its potential use in drug delivery systems.
- Studied for its role in iron metabolism and related disorders .
Industry:
- Utilized in water treatment processes to remove contaminants like arsenic, selenium, and phosphate.
- Used in the production of pigments and other materials .
Mechanism of Action
The mechanism by which iron(II) hydroxide exerts its effects involves its ability to undergo oxidation and reduction reactions. In biological systems, it can participate in electron transfer processes, influencing various metabolic pathways. The molecular targets and pathways involved include iron transport proteins and enzymes that facilitate redox reactions .
Comparison with Similar Compounds
- Iron(III) hydroxide (Fe(OH)₃)
- Iron(II) oxide (FeO)
- Iron(III) oxide (Fe₂O₃)
- Iron(II) hydride (FeH₂)
Comparison: Iron(II) hydroxide is unique due to its specific oxidation state and reactivity. Unlike iron(III) hydroxide, which is more stable and less reactive, iron(II) hydroxide readily undergoes oxidation. Compared to iron oxides, iron(II) hydroxide has different solubility and reactivity properties, making it suitable for specific applications in water treatment and chemical synthesis .
Properties
CAS No. |
205268-60-6 |
|---|---|
Molecular Formula |
FeH4O3 |
Molecular Weight |
107.88 g/mol |
IUPAC Name |
iron(2+);dihydroxide;hydrate |
InChI |
InChI=1S/Fe.3H2O/h;3*1H2/q+2;;;/p-2 |
InChI Key |
ZTEAHBPTRRHAEW-UHFFFAOYSA-L |
Canonical SMILES |
O.[OH-].[OH-].[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


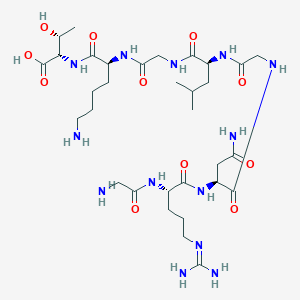
![2H-Pyrido[1,2-a]pyrimidin-2-one, 4,7-dimethyl-](/img/structure/B14245524.png)
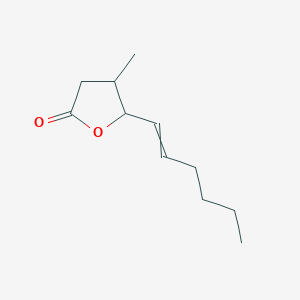
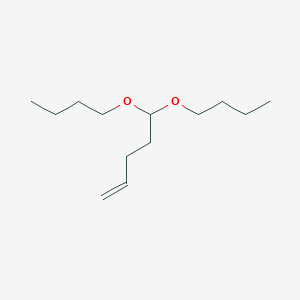
![1-Chloro-9-(methyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)nonan-2-ol](/img/structure/B14245533.png)
![Cyclohexanecarboxamide, N-[[(4-methylphenyl)sulfonyl]phenylmethyl]-](/img/structure/B14245546.png)
![1,2,4-Triazolo[4,3-c]pyrimidin-5-amine, 7-chloro-3-(2-furanyl)-](/img/structure/B14245551.png)


![1-Octanol, 8-[4-(phenylmethoxy)phenoxy]-](/img/structure/B14245574.png)
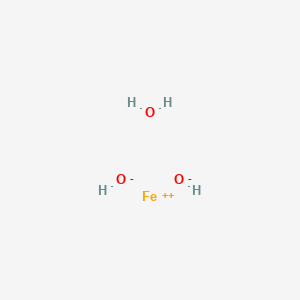
![4-[(Furan-2-yl)methylidene]-1,4-dihydro-3H-2-benzopyran-3-one](/img/structure/B14245586.png)
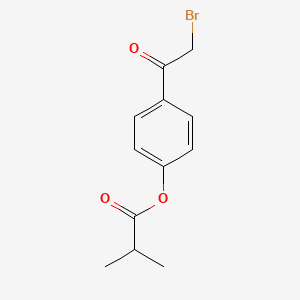
![Phenol, 3-[2-(3,4,5-trimethoxyphenyl)ethyl]-](/img/structure/B14245619.png)
